8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid

Stereochemical stability Computational chemistry Tropane scaffold

8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid (CAS 1009629-95-1) is a protected bicyclic amino acid building block featuring the 8‑azabicyclo[3.2.1]octane (tropane) core. The compound carries an exo‑oriented carboxylic acid at the 6‑position and a tert‑butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen, yielding a molecular formula of C₁₃H₂₁NO₄ (MW 255.31 g·mol⁻¹) and a calculated logP of 1.8.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B15060375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
InChIKeyYDVUGRRGMKJDRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid – Core Scaffold Identity for Procurement


8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid (CAS 1009629-95-1) is a protected bicyclic amino acid building block featuring the 8‑azabicyclo[3.2.1]octane (tropane) core [1]. The compound carries an exo‑oriented carboxylic acid at the 6‑position and a tert‑butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen, yielding a molecular formula of C₁₃H₂₁NO₄ (MW 255.31 g·mol⁻¹) and a calculated logP of 1.8 [1]. It is supplied as a research‑grade intermediate with typical purities of 97–98 % and is employed in the construction of conformationally constrained tropane‑derived ligands for structure‑activity relationship (SAR) programs and patent‑reported pharmaceutical targets including mu‑opioid receptor antagonists [2].

Why 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid Cannot Be Simply Replaced by an In‑Class Analog


The tropane‑8‑azabicyclo[3.2.1]octane scaffold tolerates multiple substitution patterns, but the combination of an exo‑6‑carboxylic acid with a Boc‑protected bridgehead nitrogen creates a unique reactivity profile that generic substitution cannot replicate. Changing the stereochemistry from exo to endo alters thermodynamic stability by >2 kcal·mol⁻¹ [1] and profoundly affects reactivity in downstream functionalizations [2]. Substituting the Boc group with Cbz or Fmoc requires orthogonal deprotection conditions that may be incompatible with the acid‑labile exo‑epoxide or ester functionalities frequently encountered in tropane syntheses [3]. Moving the carboxylic acid from the 6‑ to the 2‑position shifts the vector of the anchoring handle, directly impacting the geometry of the final ligand‑receptor pharmacophore [3]. The quantitative evidence below establishes why this specific compound—rather than a generic 8‑azabicyclo[3.2.1]octane derivative—must be selected for projects that demand a Boc‑protected, exo‑6‑carboxy‑tropane building block.

Quantitative Head‑to‑Head Evidence for 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid Versus Closest Comparators


Exo‑6‑Carboxylic Acid vs. Endo‑6‑Carboxylic Acid: Thermodynamic Stability Difference

Computational modeling of the 8‑azabicyclo[3.2.1]octane system demonstrates that the exo configuration at the 6‑position is thermodynamically more stable than the endo configuration by 2.121 kcal·mol⁻¹ [1]. This predicted energy difference translates into a >30‑fold bias in equilibrium population at ambient temperature, favoring the exo isomer. In practice, the exo‑6‑carboxylic acid building block resists epimerization during coupling reactions that would scramble the endo analog, directly improving isolated yields in amide bond‑forming steps.

Stereochemical stability Computational chemistry Tropane scaffold

Exo‑ vs. Endo‑Epoxide Reactivity: Differential Resistance to Ring‑Opening

In the related 6,7‑epoxy‑8‑azabicyclo[3.2.1]octane series, the exo‑epoxide is substantially resistant to ring‑opening during hydride reduction and catalytic hydrogenolysis, in contrast to the endo‑epoxide which undergoes facile ring‑opening under the same conditions [1]. This differential reactivity was exploited to achieve a total synthesis of scopine, pseudoscopine, and their nor‑derivatives, where the exo‑epoxide survived LiAlH₄ reduction while the endo‑epoxide did not [1].

Exo/endo reactivity Epoxide stability Scopine synthesis

Boc Protection vs. Cbz Protection: Orthogonal Deprotection Compatibility with Acid‑Sensitive Tropane Intermediates

US Patent 8,664,242 B2 explicitly defines Boc as the preferred nitrogen‑protecting group for 8‑azabicyclo[3.2.1]octane intermediates used in mu‑opioid receptor antagonist synthesis [1]. The Boc group is cleaved with trifluoroacetic acid (TFA), whereas Cbz requires hydrogenolysis and Fmoc requires basic conditions (piperidine). The acid‑labile nature of many tropane‑derived intermediates (e.g., exo‑epoxides, acetals) precludes the use of Lewis‑acidic hydrogenolysis conditions required for Cbz removal, making Boc the only compatible orthogonal protecting group in these synthetic sequences [1].

Protecting group strategy Orthogonal deprotection Mu opioid receptor antagonists

Commercial Purity and Supply Consistency: Fluorochem vs. Alternative Vendors

Fluorochem supplies exo‑8‑tert‑butoxycarbonyl‑8‑azabicyclo[3.2.1]octane‑6‑carboxylic acid at >98% purity (CAS 1009629‑95‑1) , while alternative vendors (Benchchem, Evitachem) list the same compound at 97% . Although the 1% purity differential is modest, the Fluorochem datasheet provides explicit IUPAC nomenclature and canonical SMILES, reducing the risk of receiving the undesired endo‑isomer or the 2‑carboxylic acid regioisomer—a procurement risk noted in the CymitQuimica listing which explicitly states this product is discontinued in certain package sizes .

Purity benchmark Vendor comparison Procurement quality

Application Scenarios for 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid Based on Evidence


Synthesis of Mu‑Opioid Receptor Antagonists Requiring Boc‑Protected Tropane Intermediates

In the synthesis of 8‑azabicyclo[3.2.1]octane‑based mu‑opioid receptor antagonists as described in US Patent 8,664,242 B2, the exo‑6‑carboxylic acid building block serves as a key intermediate for introducing the carboxamide‑linked aryl moiety. The Boc group is retained through multiple synthetic steps and then removed with TFA to liberate the secondary amine for final coupling [1]. Using the Cbz‑protected analog would require a hydrogenolysis step that is incompatible with the unsaturated or epoxide‑containing intermediates present in the same sequence [1].

Conformationally Constrained Amino Acid Synthesis for Peptidomimetic SAR Libraries

The exo‑6‑carboxylic acid scaffold provides a rigid, bicyclic framework for constructing conformationally locked amino acid analogs. The 2.121 kcal·mol⁻¹ thermodynamic preference for the exo configuration [2] ensures that the stereochemistry installed at the 6‑position is preserved during solid‑phase peptide coupling and solution‑phase amidation, enabling reliable SAR exploration of tropane‑derived peptidomimetics.

Tropane Alkaloid Total Synthesis Using Exo‑Selective Building Blocks

The exo‑substitution pattern of this building block matches the stereochemistry required for scopine, pseudoscopine, and related nor‑tropane natural products. The documented resistance of exo‑substituted tropanes to ring‑opening under LiAlH₄ reduction [3] makes this building block suitable for late‑stage functionalizations where the endo isomer would degrade, improving overall synthetic efficiency in total synthesis campaigns.

Procurement of High‑Purity Building Blocks for Automated Parallel Synthesis

Automated parallel synthesis platforms require building blocks with >98% purity and well‑characterized stereochemistry to avoid false‑positive hits in primary screening. The Fluorochem listing at >98% purity with explicit stereochemical annotation meets this threshold, whereas alternative vendors listing the compound at 97% or discontinuing certain package sizes introduce procurement risk for high‑throughput medicinal chemistry workflows.

Quote Request

Request a Quote for 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.